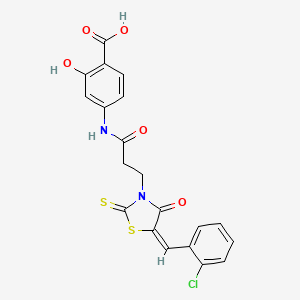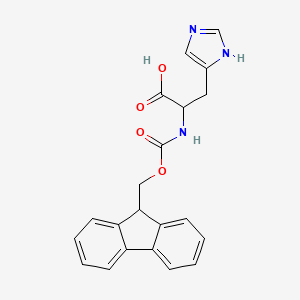![molecular formula C14H15NO2 B2687509 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one CAS No. 2138163-35-4](/img/structure/B2687509.png)
7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one: is a spirocyclic compound characterized by a unique structure that includes a benzyl group, an oxa-azaspiro ring system, and an enone functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one typically involves the reaction of a suitable benzyl halide with a spirocyclic precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The enone functionality in 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.
Medicine: Research has explored the use of this compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one exerts its effects is primarily through its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The enone functionality is often involved in Michael addition reactions, which can modify biological molecules and affect their function.
Vergleich Mit ähnlichen Verbindungen
- 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride
- 7-Benzyl-1-oxa-7-azaspiro[4.4]nonane
Uniqueness: 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one is unique due to its enone functionality, which imparts distinct reactivity compared to similar spirocyclic compounds. This makes it particularly valuable in synthetic chemistry for the development of new molecules with diverse biological activities.
Eigenschaften
IUPAC Name |
7-benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-6-9-17-14(13)7-8-15(11-14)10-12-4-2-1-3-5-12/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXAPNAXCLUOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)C=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
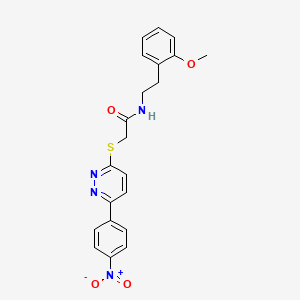
![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)
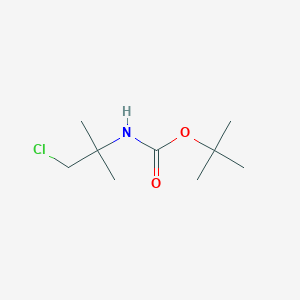
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2687432.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2687435.png)
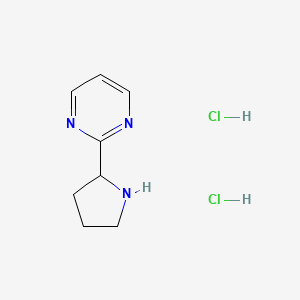
![3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2687438.png)
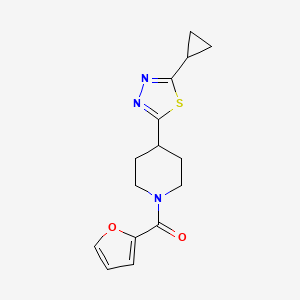
![3-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2687440.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)
![3-ethyl-N-(4-ethylphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
![5-(CYCLOPROPYLAMINO)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2687445.png)
